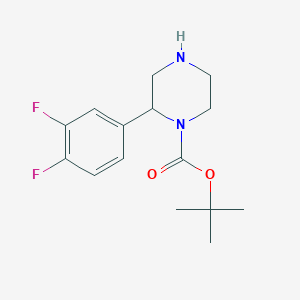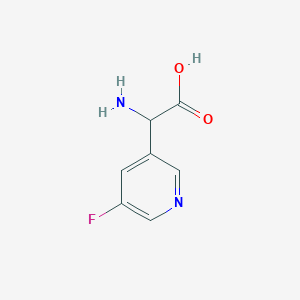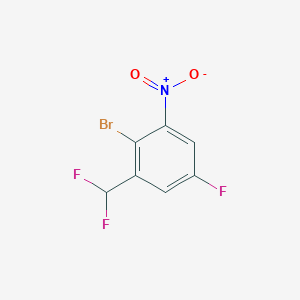
2-Bromo-1-(difluoromethyl)-5-fluoro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(difluoromethyl)-5-fluoro-3-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-5-fluoro-3-nitrobenzene typically involves multi-step organic reactions One common method includes the bromination of a difluoromethyl-substituted benzene derivative, followed by nitration and fluorination steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethyl)-5-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Bromo-1-(difluoromethyl)-5-fluoro-3-aminobenzene.
Oxidation: Carboxylic acids or other oxidized aromatic compounds.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-5-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-5-fluoro-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the difluoromethyl group can influence the compound’s lipophilicity and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
- 1-Bromo-2-difluoromethylbenzene
- 3-Bromobenzotrifluoride
Uniqueness
2-Bromo-1-(difluoromethyl)-5-fluoro-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H3BrF3NO2 |
|---|---|
Molecular Weight |
270.00 g/mol |
IUPAC Name |
2-bromo-1-(difluoromethyl)-5-fluoro-3-nitrobenzene |
InChI |
InChI=1S/C7H3BrF3NO2/c8-6-4(7(10)11)1-3(9)2-5(6)12(13)14/h1-2,7H |
InChI Key |
DXRYBWGTUVIGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



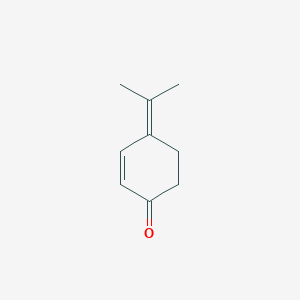
![rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569932.png)
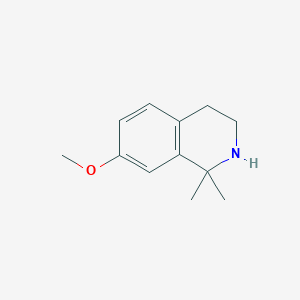


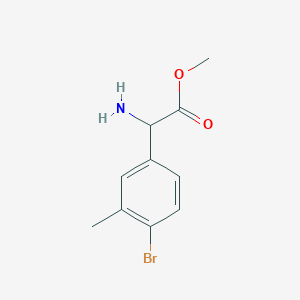
![5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B13569962.png)
![tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13569968.png)
![5-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13569975.png)
